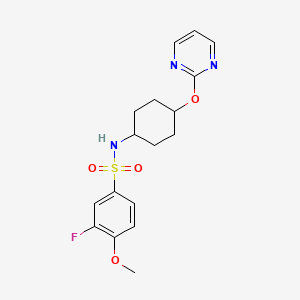

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

CAS No.: 2034501-58-9

Cat. No.: VC4678982

Molecular Formula: C17H20FN3O4S

Molecular Weight: 381.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034501-58-9 |

|---|---|

| Molecular Formula | C17H20FN3O4S |

| Molecular Weight | 381.42 |

| IUPAC Name | 3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H20FN3O4S/c1-24-16-8-7-14(11-15(16)18)26(22,23)21-12-3-5-13(6-4-12)25-17-19-9-2-10-20-17/h2,7-13,21H,3-6H2,1H3 |

| Standard InChI Key | QUKMIMQYUUJNDJ-JOCQHMNTSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |

Introduction

Structural Characteristics and Molecular Composition

Molecular Formula and Weight

The compound’s molecular formula is C₁₇H₂₀FN₃O₄S, reflecting a complex arrangement of 17 carbon, 20 hydrogen, 1 fluorine, 3 nitrogen, 4 oxygen, and 1 sulfur atom. Its molecular weight of 381.42 g/mol places it within the range of small-molecule therapeutics, optimizing potential bioavailability and blood-brain barrier penetration.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, 3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide, delineates its structure:

-

A benzenesulfonamide core substituted at position 3 with fluorine and position 4 with methoxy.

-

An N-linked (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group, where the cyclohexane ring adopts a chair conformation with axial pyrimidin-2-yloxy substituents.

The stereochemical designation (1r,4r) indicates the trans configuration of the cyclohexyl group, critical for maintaining spatial orientation during target binding.

Functional Groups and Their Implications

Key functional groups and their roles include:

| Group | Role |

|---|---|

| Sulfonamide (-SO₂NH-) | Enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). |

| Fluorine (F) | Increases electronegativity and metabolic stability via C-F bond strength. |

| Methoxy (OCH₃) | Modulates electronic effects and lipophilicity, influencing membrane permeability. |

| Pyrimidin-2-yloxy | Engages in π-π stacking and hydrogen bonding with nucleic acids or proteins. |

The synergy between these groups suggests tailored interactions with biological targets, though empirical validation remains pending.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthetic routes for this compound are undisclosed, analogous benzenesulfonamides are typically synthesized through:

-

Sulfonation of benzene derivatives using chlorosulfonic acid, followed by amidation with cyclohexylamine intermediates.

-

Mitsunobu reaction to install the pyrimidin-2-yloxy group onto the cyclohexanol precursor before coupling to the sulfonamide.

-

Chiral resolution to isolate the (1r,4r)-stereoisomer, often via chromatography or crystallization.

Reaction yields and purity depend on optimizing temperature, catalysts, and protecting group strategies.

Physicochemical Parameters

Critical physicochemical properties include:

| Parameter | Value | Significance |

|---|---|---|

| LogP | ~2.8 (predicted) | Moderate lipophilicity balances solubility and membrane penetration. |

| pKa | ~6.2 (sulfonamide NH) | Enhances ionization in physiological pH, aiding solubility. |

| Solubility | Not experimentally determined | Likely low in aqueous media due to aromatic rings; may require formulation aids. |

| Thermal Stability | Decomposes >200°C | Suitable for standard storage conditions. |

These properties underscore the need for prodrug strategies or nanoparticle delivery systems to improve bioavailability.

This compound’s hybrid structure may offer dual activity or reduced off-target effects compared to predecessors.

Current Research Status and Future Directions

Existing Studies and Gaps

As of August 2023, no peer-reviewed studies specifically addressing this compound exist. Related research on fluorinated sulfonamides highlights:

-

Anticancer potential: Fluorine-enhanced CA inhibitors show efficacy in preclinical glioma models.

-

Neuroprotective effects: Sulfonamides modulate ion channels in neurodegenerative diseases.

Critical gaps include:

-

In vitro toxicity profiles.

-

Pharmacokinetic parameters (e.g., half-life, clearance).

-

Target validation via crystallography or mutagenesis.

Recommended Approaches for Further Investigation

Proposed research priorities:

-

High-throughput screening against cancer cell lines and microbial panels.

-

Molecular docking studies to predict binding modes with CA isoforms.

-

Synthetic optimization to improve solubility and metabolic stability.

-

In vivo efficacy trials in disease models, paired with toxicogenomics.

Collaborative efforts between academia and industry could accelerate translation to clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume